Tetrahydrozoline nitrate is an organic nitrate salt formed by the reaction of equimolar amounts of tetrahydrozoline and nitric acid. Tetrahydrozoline itself is a derivative of imidazoline, primarily recognized for its application as a vasoconstrictor in various over-the-counter medications, particularly in eye drops and nasal sprays. The compound is utilized for the temporary relief of ocular redness and nasal congestion due to minor irritants or allergies. Tetrahydrozoline acts as an alpha-adrenergic agonist, specifically targeting alpha-1 adrenergic receptors, which leads to vasoconstriction and a reduction in blood flow to the affected area .
Tetrahydrozoline nitrate exhibits significant biological activity primarily through its action as an alpha-adrenergic agonist. This mechanism results in:
The biological half-life of tetrahydrozoline is approximately six hours, with excretion occurring primarily through urine in unchanged form .
The synthesis of tetrahydrozoline nitrate involves a straightforward chemical reaction:
Research indicates that tetrahydrozoline nitrate interacts with various biological systems:
Tetrahydrozoline nitrate shares similarities with several other compounds that also act as alpha-adrenergic agonists. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Tetryzoline | Imidazoline derivative | Eye drops, nasal sprays | Primarily used for ocular applications |
| Oxymetazoline | Imidazoline derivative | Nasal decongestant | Longer duration of action compared to tetrahydrozoline |
| Phenylephrine | Phenethylamine derivative | Nasal decongestant, hypotension treatment | Less potent vasoconstrictor than tetrahydrozoline |
| Xylometazoline | Imidazoline derivative | Nasal decongestant | Similar action but different pharmacokinetics |
Tetrahydrozoline nitrate is distinguished by its specific formulation as a nitrate salt and its targeted use in ophthalmology and otolaryngology. Its unique pharmacological profile allows it to effectively reduce redness and congestion while posing risks associated with overdose and misuse .
Tetrahydrozoline, chemically known as 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole, represents an important imidazoline derivative with a distinctive molecular structure that combines a tetralin ring system with an imidazoline moiety [10]. The synthesis of the tetrahydrozoline core structure involves several well-established chemical pathways that have been refined over decades of pharmaceutical research [21].
The most common and efficient synthetic route for tetrahydrozoline begins with 1-cyanotetraline as a key precursor, which undergoes heterocyclization with ethylenediamine to form the characteristic imidazoline ring [21]. This direct synthetic approach is particularly valued for its relatively high yield and straightforward reaction conditions . The reaction typically proceeds under controlled temperature conditions, with the initial combination of ethylenediamine monotosylate and 1-cyanotetraline at a mass ratio of 2-5:1 .
An alternative synthetic pathway involves the reaction of 1,2,3,4-tetrahydro-α-naphthoic acid with ethylenediamine in the presence of concentrated hydrochloric acid [21]. This method requires a more complex temperature control protocol, where the reaction mixture is initially distilled under reduced pressure until the temperature reaches approximately 210°C [21]. Subsequently, heating continues under atmospheric pressure until an exothermic reaction initiates at around 260°C, after which the temperature is maintained between 275-280°C for approximately 45 minutes [21]. This method yields 2-(1,2,3,4-tetrahydro-1-naphthyl)imidazoline hydrochloride with a reported yield of 69.3% [21].
A third synthetic approach involves a two-step process beginning with the reaction of tetralin derivatives with appropriate reagents to form an intermediate, which subsequently undergoes cyclization to form the imidazoline ring [13]. This method typically employs catalysts such as basic compounds including potassium hydroxide, sodium hydroxide, or sodium bicarbonate to facilitate the reaction [13].
The table below summarizes the key synthetic routes for the tetrahydrozoline core structure:
| Synthetic Route | Starting Materials | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Direct Heterocyclization | 1-cyanotetraline + ethylenediamine | Controlled temperature, specific mass ratio (2-5:1) | ~80% | [21] |
| Acid-Catalyzed Reaction | 1,2,3,4-tetrahydro-α-naphthoic acid + ethylenediamine | Initial distillation under reduced pressure, followed by heating at 275-280°C | 69.3% | [21] |
| Two-Step Process | Tetralin derivatives + appropriate reagents | Basic catalysts, temperature gradient | 65-75% | [13] [10] |
Recent advancements in synthetic methodologies have focused on improving reaction efficiency and reducing environmental impact [22]. For instance, green chemistry approaches have been developed for the synthesis of imidazoline derivatives using more environmentally friendly catalysts and reaction conditions [22]. These methods often employ room temperature reactions with reduced solvent usage and shorter reaction times [22].
The conversion of tetrahydrozoline to its nitrate salt form involves specific nitration and salt formation processes that must be carefully controlled to ensure product purity and yield [8]. The nitrate salt formation represents an important step in the manufacturing of tetrahydrozoline nitrate, as it affects the compound's solubility, stability, and other physicochemical properties [8].
The nitration process for tetrahydrozoline typically follows one of several established pathways [27]. The most straightforward approach involves the direct reaction of tetrahydrozoline with nitric acid under controlled conditions [8]. This reaction must be carefully monitored as excessive nitration or harsh conditions can lead to unwanted side products or degradation of the tetrahydrozoline core structure [27].
The salt formation process generally involves the reaction of equimolar amounts of tetrahydrozoline and nitric acid [30]. The reaction is typically conducted in an appropriate solvent system that facilitates the formation of the nitrate salt while minimizing side reactions [30]. The choice of solvent is critical, as it affects the reaction kinetics, yield, and purity of the final product [25].
Temperature control during the nitration and salt formation processes is particularly important [32]. The reaction is typically conducted at moderate temperatures to prevent decomposition of the reactants or products [32]. Excessive heating can lead to degradation of the tetrahydrozoline structure, while insufficient temperature may result in incomplete reaction or poor yield [25] [30].
The purification of tetrahydrozoline nitrate after salt formation typically involves recrystallization from appropriate solvents [10]. This step is crucial for removing impurities and ensuring the high purity required for pharmaceutical applications [10]. Multiple recrystallization steps may be necessary to achieve the desired purity level [25].
Recent research has focused on optimizing the nitration and salt formation processes to improve yield and purity while reducing environmental impact [27]. Advanced techniques such as continuous flow systems have been investigated for the preparation of nitrate salts, offering potential advantages in terms of process control, safety, and scalability [25].
The table below outlines the key parameters and considerations for the nitration and salt formation processes:
| Process Parameter | Optimal Conditions | Critical Considerations | Impact on Product |
|---|---|---|---|
| Nitric Acid Concentration | 65-70% | Higher concentrations may cause over-nitration | Affects purity and yield |
| Reaction Temperature | 20-40°C | Must be carefully controlled | Influences reaction rate and selectivity |
| Reaction Time | 1-3 hours | Depends on scale and conditions | Affects completion and side reactions |
| Solvent System | Polar solvents (e.g., water, alcohols) | Must dissolve both reactants | Impacts crystallization and purity |
| pH Control | pH 6-8 for final product | Critical for stability | Affects salt formation equilibrium |
| Purification Method | Recrystallization | Multiple steps may be required | Determines final purity |
The nitration process must be carefully optimized to ensure selective nitration at the desired position without affecting other functional groups in the tetrahydrozoline molecule [27] [30]. This selectivity is crucial for maintaining the pharmacological properties of the compound [30].
The industrial-scale production of tetrahydrozoline nitrate presents numerous challenges that must be addressed to ensure efficient, cost-effective, and safe manufacturing processes [18]. These challenges span various aspects of production, from raw material sourcing to quality control and regulatory compliance [18] [19].
One of the primary challenges in industrial-scale production is maintaining consistent reaction conditions across larger batch sizes [14]. The exothermic nature of some of the reactions involved in tetrahydrozoline synthesis and nitration necessitates sophisticated temperature control systems to prevent runaway reactions or hot spots that could affect product quality or pose safety risks [14] [19]. Industrial reactors must be designed with adequate heat exchange capacity and mixing capabilities to ensure uniform reaction conditions throughout the batch [19].
Scaling up the synthesis of the tetrahydrozoline core structure presents particular difficulties due to the sensitivity of the reaction to conditions such as temperature, concentration, and catalyst loading [13]. The optimization of these parameters for industrial-scale production often requires extensive process development work and may necessitate modifications to the laboratory-scale synthesis route [13] [14].
The nitration and salt formation processes present additional challenges at industrial scale [27]. The handling and storage of nitric acid and other potentially hazardous reagents require specialized equipment and safety protocols [27]. Furthermore, the control of the nitration reaction to ensure selectivity and prevent over-nitration becomes more difficult as the scale increases [27] [30].
Purification and isolation of tetrahydrozoline nitrate at industrial scale also present significant challenges [11]. The development of efficient crystallization and filtration processes is essential for achieving the high purity required for pharmaceutical applications while minimizing solvent usage and waste generation [11] [12]. The table below summarizes the key challenges in industrial-scale production and potential mitigation strategies:
| Challenge Category | Specific Issues | Mitigation Strategies | Impact on Production |
|---|---|---|---|
| Reaction Scale-up | Heat transfer limitations, Mixing efficiency | Specialized reactor design, Gradual scale-up approach | Affects yield and reaction control |
| Process Safety | Handling of hazardous reagents, Exothermic reactions | Automated control systems, Safety protocols | Critical for operational safety |
| Raw Material Quality | Variability in starting materials | Supplier qualification, In-process testing | Influences final product quality |
| Purification Efficiency | Large-volume crystallization, Filtration challenges | Optimized crystallization conditions, Advanced filtration equipment | Determines product purity and yield |
| Environmental Considerations | Waste generation, Solvent recovery | Green chemistry approaches, Solvent recycling systems | Affects sustainability and costs |
| Regulatory Compliance | Good Manufacturing Practice requirements | Quality management systems, Documentation | Essential for market approval |
Environmental considerations represent another significant challenge in industrial-scale production [19]. The generation of waste streams containing nitric acid residues and organic solvents requires appropriate treatment and disposal methods [19]. Manufacturers are increasingly focusing on developing more sustainable production processes, including solvent recycling and the implementation of green chemistry principles [14] [19].
Regulatory compliance adds another layer of complexity to industrial-scale production [12]. Manufacturers must adhere to Good Manufacturing Practice (GMP) guidelines and other regulatory requirements, which necessitate extensive documentation, validation, and quality control measures [11] [12]. The establishment and maintenance of these systems require significant resources but are essential for ensuring product quality and safety [12].
Cost considerations also play a crucial role in industrial-scale production [18]. The optimization of process efficiency, yield, and raw material utilization is essential for maintaining economic viability [18]. Manufacturers must balance these factors while ensuring product quality and regulatory compliance [11] [18].
The aqueous solubility characteristics of tetrahydrozoline nitrate demonstrate significant dependency on both pH conditions and temperature parameters. The compound exhibits excellent water solubility, a property that facilitates its incorporation into various pharmaceutical formulations [1] [2] [3].
Table 1: Fundamental Physicochemical Properties of Tetrahydrozoline Nitrate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₃ | PubChem [1] |
| Molecular Weight | 263.29 g/mol | PubChem [1] |
| CAS Number | 118201-38-0 | PubChem [1] |
| Exact Mass | 263.12699141 Da | PubChem [1] |
| Hydrogen Bond Donor Count | 2 | PubChem [1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem [1] |
| Topological Polar Surface Area | 90.4 Ų | PubChem [1] |
| Heavy Atom Count | 19 | PubChem [1] |
| Rotatable Bond Count | 1 | PubChem [1] |
| Covalently-Bonded Unit Count | 2 | PubChem [1] |
The hydrochloride salt form demonstrates a solubility of approximately 10 milligrams per milliliter in phosphate-buffered saline at pH 7.2 and 25 degrees Celsius [2]. This solubility profile indicates favorable dissolution characteristics for topical ophthalmic applications. The base form of tetrahydrozoline exhibits very high water solubility, which is characteristic of imidazoline derivatives [3].
Table 2: Aqueous Solubility Profile of Tetrahydrozoline Nitrate
| Temperature (°C) | Solubility | pH Conditions | Notes | Reference |
|---|---|---|---|---|
| 25 | 10 mg/mL (hydrochloride salt) | 7.2 (PBS buffer) | Hydrochloride salt form | Cayman Chemical [2] |
| Room Temperature | Very soluble in water | Not specified | Base form characteristics | Wikipedia [3] |
| Variable | pH dependent | pH 8 or less preferred | Stability considerations | Japanese Patent [4] |
The partition coefficient behavior of tetrahydrozoline nitrate reflects its amphiphilic nature, with the compound demonstrating moderate lipophilicity balanced by significant hydrophilic character. The topological polar surface area of 90.4 square angstroms suggests moderate membrane permeability characteristics [1]. The presence of four hydrogen bond acceptor sites and two hydrogen bond donor sites contributes to the compound's interaction with aqueous environments and biological membranes.
The structural complexity value of 284 indicates a moderately complex molecular architecture, which influences both its physicochemical properties and stability characteristics [1]. The presence of one undefined atom stereocenter introduces configurational considerations that may affect the compound's behavior in different environmental conditions.
The thermal stability profile of tetrahydrozoline nitrate reveals distinct decomposition pathways that are characteristic of imidazoline-nitrate compounds. Differential scanning calorimetry analysis of the base form indicates a melting point range of 117-119 degrees Celsius, while the hydrochloride salt demonstrates decomposition temperatures of 256-257 degrees Celsius [3].
Table 3: Thermal Analysis Profile of Tetrahydrozoline Nitrate
| Analysis Method | Temperature Range (°C) | Mass Loss (%) | Atmosphere | Reference |
|---|---|---|---|---|
| DSC - Melting Point | 117-119 (base form) | N/A | Nitrogen | Wikipedia [3] |
| DSC - Decomposition | 256-257 (HCl salt) | N/A | Nitrogen | Wikipedia [3] |
| TGA - Initial Weight Loss | < 150 | Water loss | Nitrogen/Air | General TGA [5] |
| TGA - Major Decomposition | 300-500 | Organic decomposition | Nitrogen/Air | General TGA [5] |
| Storage Temperature | -20 | N/A | Inert | TargetMol [6] |
| Stability Period | Powder: 3 years | N/A | Inert | TargetMol [6] |
Thermogravimetric analysis reveals a biphasic decomposition pattern typical of hydrated organic nitrate salts. The initial weight loss occurs below 150 degrees Celsius and corresponds to the elimination of surface-bound and crystalline water molecules [5]. This dehydration process typically accounts for 3-8 percent of the total mass loss, depending on the hydration state of the crystalline form.
The major thermal decomposition event occurs within the temperature range of 300-500 degrees Celsius, involving the breakdown of the organic imidazoline framework and the simultaneous decomposition of the nitrate counterion [5] [7]. This decomposition process follows first-order kinetics with activation energies typically ranging from 120-180 kilojoules per mole for similar imidazoline compounds [8] [7].
The decomposition mechanism involves the initial cleavage of the imidazoline ring structure, followed by the elimination of nitrogen-containing fragments and the formation of volatile organic products including alkenes, nitrogen oxides, and carbonaceous residues [9] [7]. The presence of the nitrate ion influences the decomposition pathway by providing an oxidizing environment that promotes complete combustion of organic fragments.
Storage stability studies demonstrate that tetrahydrozoline nitrate maintains chemical integrity when stored as a powder at -20 degrees Celsius under inert atmospheric conditions for periods extending up to three years [6]. This stability profile supports long-term storage requirements for pharmaceutical applications.
The stability of tetrahydrozoline nitrate in aqueous systems demonstrates significant pH dependency, with optimal stability observed under mildly alkaline conditions. The compound exhibits a pKa value of 10.5, indicating that it exists primarily in the protonated form under physiological pH conditions [10].
Table 4: pH-Dependent Stability Profile of Tetrahydrozoline Nitrate
| pH Condition | Temperature (°C) | Time Period | Degradation (%) | Reference |
|---|---|---|---|---|
| Acidic (0.1 M HCl) | Room Temperature | 8 hours | ~40% | Al-Rimawi et al. [11] |
| Basic (0.1 M NaOH) | Room Temperature | 8 hours | ~35% | Al-Rimawi et al. [11] |
| pH 3.0 | 25 | Variable | Stable | HPLC Methods [11] |
| pH 7.2 | 25 | Variable | Stable | Cayman Chemical [2] |
| pH 9.0 | 25 | Optimal | Maximum stability | Electrochemical Study [10] |
| pH 10.5 | 25 | pKa value | Ionization point | Electrochemical Study [10] |
Under strongly acidic conditions (0.1 molar hydrochloric acid), tetrahydrozoline nitrate undergoes significant degradation, with approximately 40 percent decomposition observed after 8 hours at room temperature [11]. The acid-catalyzed degradation follows pseudo-first-order kinetics and involves protonation of the imidazoline nitrogen atoms, leading to ring opening and subsequent fragmentation reactions.
Basic conditions (0.1 molar sodium hydroxide) also promote degradation, albeit to a slightly lesser extent, with approximately 35 percent decomposition under equivalent conditions [11]. The base-catalyzed pathway involves deprotonation and nucleophilic attack on the imidazoline ring system, resulting in hydrolytic cleavage and formation of degradation products with modified pharmacological activity.
Optimal stability is achieved at pH 9.0, which corresponds closely to the compound's pKa value of 10.5 [10]. Under these conditions, the equilibrium between protonated and deprotonated forms minimizes both acid- and base-catalyzed degradation pathways. The electrochemical behavior at this pH demonstrates minimal oxidative and reductive transformations, supporting the enhanced stability profile.
The degradation products formed under extreme pH conditions include various N-alkylated derivatives, ring-opened amines, and oxidized metabolites [12] [11]. These degradation products may retain some pharmacological activity but exhibit altered selectivity profiles and potential safety concerns.
Formulation considerations for tetrahydrozoline nitrate-containing products typically specify pH ranges between 6.0 and 8.0 to balance stability requirements with physiological compatibility [4]. Buffer systems commonly employed include phosphate, citrate, and acetate buffers, with phosphate buffers demonstrating superior stability maintenance over extended storage periods [11].